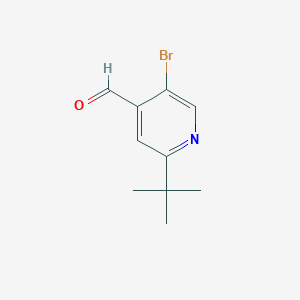

5-Bromo-2-(tert-butyl)isonicotinaldehyde

Description

Historical Context and Evolution of Pyridine (B92270) Aldehydes in Chemical Synthesis

The journey of pyridine chemistry began with its initial isolation from coal tar, but the ability to construct the pyridine ring synthetically was a significant milestone in organic chemistry. nih.gov Seminal contributions in the late 19th and early 20th centuries laid the groundwork for the vast array of pyridine derivatives available today. The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comfiveable.methermofisher.com This method was pivotal in creating substituted pyridines. fiveable.me

Another cornerstone is the Chichibabin pyridine synthesis, developed by Aleksei Chichibabin in 1924. wikipedia.orgchemistnotes.comsemanticscholar.org This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, often at high temperatures over a catalyst, to form the pyridine ring. wikipedia.orgchemistnotes.comthieme.de While often suffering from low yields, its use of inexpensive starting materials has made it a significant industrial process. thieme.dersc.org

The synthesis of pyridine aldehydes, specifically, evolved from these foundational methods and other specific routes. Early methods included the ozonolysis of precursors like 4-styrylpyridine. google.com Over time, more direct and efficient laboratory-scale preparations were developed, such as the oxidation of the corresponding pyridyl carbinols, the reaction of pyridine N-oxides with acetic anhydride (B1165640), or the catalytic hydrogenation of pyridine nitriles. google.comgoogle.com These advancements provided chemists with crucial intermediates, as the aldehyde group serves as a versatile handle for subsequent chemical transformations. google.com

| Reaction Name | Year Reported | Key Reactants | Significance |

| Hantzsch Pyridine Synthesis | 1881 | Aldehyde, β-keto ester (2 eq.), Ammonia | Foundational multicomponent reaction for synthesizing substituted dihydropyridines and pyridines. wikipedia.orgtandfonline.com |

| Chichibabin Pyridine Synthesis | 1924 | Aldehydes/Ketones, Ammonia | Economical, one-pot industrial method for producing various alkylpyridines. wikipedia.orgthieme.dersc.org |

Strategic Importance of Halogenated Pyridine Derivatives as Synthetic Intermediates

Halogenated pyridines are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. nbinno.com The introduction of a halogen atom, such as bromine or chlorine, onto the pyridine scaffold dramatically enhances its synthetic utility by providing a reactive site for a wide range of chemical transformations. nbinno.combenthambooks.com

The primary strategic value of halogenated pyridines lies in their role as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. nbinno.com The carbon-halogen bond serves as a key functional handle for the formation of new carbon-carbon and carbon-heteroatom bonds. nbinno.com Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the efficient attachment of diverse functional groups and molecular fragments. nbinno.com

The bromine atom, in particular, is highly valued for this purpose. It offers a favorable balance of reactivity and stability, making it readily amenable to oxidative addition in catalytic cycles while being stable enough to be carried through multi-step synthetic sequences. nbinno.com This capability allows medicinal chemists to generate large libraries of structurally diverse compounds for drug screening and to perform late-stage functionalization to fine-tune the properties of a lead molecule. The strategic placement of a halogen on the pyridine ring is therefore a cornerstone of modern synthetic strategy, enabling the construction of complex molecular architectures. nbinno.comlifechemicals.com

Role of Sterically Hindered Alkyl Groups in Pyridine Scaffolds

The incorporation of sterically bulky substituents, such as the tert-butyl group, onto a pyridine scaffold imparts unique chemical properties that are strategically exploited in synthesis and catalysis. The primary effect of these groups is steric hindrance, which can control reactivity and selectivity by physically blocking certain reaction pathways.

One of the most well-documented roles of bulky groups positioned ortho to the nitrogen atom (at the 2- and 6-positions) is the creation of "hindered bases." For instance, 2,6-di-tert-butylpyridine is a well-known non-nucleophilic base. While the nitrogen's lone pair is available for protonation, the steric bulk of the adjacent tert-butyl groups prevents it from coordinating to larger Lewis acids or participating in nucleophilic attacks. stackexchange.comacs.org This property is highly valuable in reactions where a base is needed to scavenge a proton without interfering with other electrophilic centers in the reaction mixture.

Beyond creating hindered bases, bulky alkyl groups can influence the regioselectivity of reactions on the pyridine ring itself. The steric bulk can direct incoming reagents to less hindered positions, thereby controlling the outcome of substitution reactions. rsc.org Furthermore, steric effects can impact the conformation of molecules, influencing their binding affinity in biological systems or the packing of molecules in crystalline materials. rsc.orgnih.gov The interplay between the electronic effects of the pyridine ring and the steric demands of a bulky substituent like a tert-butyl group provides a powerful tool for chemists to modulate the properties and reactivity of these heterocyclic systems. stackexchange.com

Overview of Research Trajectories for 5-Bromo-2-(tert-butyl)isonicotinaldehyde and Related Structures

While extensive research on the specific compound 5-Bromo-2-(tert-butyl)isonicotinaldehyde is not widely documented in dedicated studies, its molecular architecture points toward clear and promising research trajectories based on the established reactivity of its constituent parts. The structure represents a highly functionalized and strategically designed building block, poised for use in constructing complex molecular systems.

The primary research avenues for this compound and its close analogs are rooted in its utility as a versatile synthetic intermediate.

Cross-Coupling Reactions: The bromine atom at the 5-position is an ideal handle for palladium-catalyzed cross-coupling reactions. researchgate.net Research would likely focus on using Suzuki-Miyaura, Stille, Sonogashira, or Buchwald-Hartwig reactions to introduce a wide variety of substituents at this position. This allows for the synthesis of novel biaryl compounds, acetylenic derivatives, or aminated pyridines, which are common motifs in medicinal chemistry. researchgate.netresearchgate.net

Derivatization of the Aldehyde: The isonicotinaldehyde group at the 4-position is a gateway for numerous transformations. It can readily undergo condensation reactions to form imines, oximes, hydrazones, and other related structures. This is a common strategy for creating ligands for metal complexes or for linking the pyridine core to other molecular fragments.

Modification and Elaboration: The combination of the sterically directing tert-butyl group and the electronically withdrawing aldehyde and bromo substituents creates a unique electronic and steric environment. Research could explore how this specific arrangement influences further electrophilic or nucleophilic substitution reactions on the pyridine ring. The tert-butyl group at the 2-position would be expected to sterically shield this position and direct reactions toward other sites on the ring. mdpi.com

Applications in Materials Science and Ligand Design: The rigid, highly functionalized pyridine core is an attractive scaffold for the development of new materials. Derivatives could be explored as ligands for catalysis, as components of metal-organic frameworks (MOFs), or as building blocks for conjugated polymers with specific electronic or photophysical properties. The presence of both a halogen for coupling and an aldehyde for condensation provides two orthogonal handles for polymerization or surface functionalization.

The strategic combination of a sterically demanding group, a site for cross-coupling, and a versatile aldehyde functional group makes 5-Bromo-2-(tert-butyl)isonicotinaldehyde a powerful platform for the synthesis of novel, highly substituted pyridine derivatives for a wide range of applications in organic synthesis, medicinal chemistry, and materials science.

| Functional Group | Position | Strategic Role | Potential Reactions |

| Aldehyde (-CHO) | 4 | Versatile handle for derivatization | Condensation (to imines, oximes), Wittig reaction, Reductive amination |

| Bromo (-Br) | 5 | Site for cross-coupling reactions | Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, Heck |

| tert-Butyl (-C(CH₃)₃) | 2 | Steric directing/shielding group | Influences regioselectivity, modifies solubility, creates hindered environment |

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

5-bromo-2-tert-butylpyridine-4-carbaldehyde |

InChI |

InChI=1S/C10H12BrNO/c1-10(2,3)9-4-7(6-13)8(11)5-12-9/h4-6H,1-3H3 |

InChI Key |

YSRZXZRAOYHQRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C(C(=C1)C=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Tert Butyl Isonicotinaldehyde and Its Congeners

Foundational Synthetic Routes to the Isonicotinaldehyde Core

The isonicotinaldehyde (pyridine-4-carboxaldehyde) framework is the central structural motif. Its synthesis is typically achieved from readily available precursors like 4-methylpyridine (B42270) (4-picoline) or isonicotinic acid and its derivatives.

One of the most common industrial methods is the catalytic vapor-phase oxidation of 4-picoline. chemicalbook.com This process involves passing a mixture of 4-picoline and air over a heated catalyst bed. Vanadium-based catalysts, such as those composed of vanadium-molybdenum (V-Mo) or vanadium-titanium (B8517020) (V-Ti-O), are frequently employed to facilitate this transformation. chemicalbook.comresearchgate.net The reaction temperature is a critical parameter, often maintained around 400°C to achieve optimal conversion and selectivity. chemicalbook.com

Alternatively, isonicotinaldehyde can be prepared through the reduction of isonicotinic acid derivatives. While the direct reduction of isonicotinic acid to the aldehyde is challenging due to over-reduction to the corresponding alcohol, its esters can be suitable starting materials. Catalytic hydrogenation of isonicotinic acid esters, for instance, can yield the corresponding piperidine (B6355638) derivatives under certain conditions, highlighting the need for carefully controlled reducing agents to isolate the aldehyde intermediate. google.com Another approach begins with 4-cyanopyridine, which can be converted to the aldehyde through reductive methods. chemicalbook.com

A less direct route involves the transformation of 4-(trichloromethyl)-pyridine. This intermediate can be reacted with thiosemicarbazide (B42300) to form the thiosemicarbazone of isonicotinaldehyde, which can subsequently be hydrolyzed to release the desired aldehyde. google.com

Table 1: Selected Synthetic Routes to the Isonicotinaldehyde Core

| Starting Material | Key Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| 4-Picoline | Air, Vanadium-Molybdenum Catalyst | Vapor-Phase Oxidation | chemicalbook.com |

| 4-Picoline | Air, V-Ti-O Catalysts | Vapor-Phase Oxidation | researchgate.net |

| Isonicotinic Acid Esters | Controlled Reducing Agents (e.g., DIBAL-H) | Reduction | google.com |

| 4-Cyanopyridine | Reducing Agents (e.g., Raney Nickel, Formic Acid) | Reduction/Hydrolysis | chemicalbook.com |

Directed Bromination Strategies for Pyridine (B92270) Nuclei

Introducing a bromine atom at a specific position on the pyridine ring is a significant synthetic challenge due to the ring's deactivation towards electrophilic aromatic substitution. Achieving the 5-bromo substitution pattern in a 2,4-disubstituted pyridine requires sophisticated regioselective techniques.

Direct electrophilic bromination of an unsubstituted pyridine ring is difficult and, when successful, typically occurs at the 3-position under harsh conditions. To overcome this, activation and directing strategies are essential. A widely used method involves the N-oxidation of the pyridine nitrogen. The resulting pyridine N-oxide is significantly more reactive towards electrophiles, with substitution being directed to the 2- and 4-positions. acs.orgresearchgate.net After the desired substitution is achieved, the N-oxide can be deoxygenated to furnish the substituted pyridine.

For a target like 5-bromo-2-(tert-butyl)isonicotinaldehyde, the synthetic sequence is critical. A plausible strategy involves the bromination of a pre-functionalized pyridine. For instance, the direct halogenation of 4-(tert-butyl)pyridine is a known route to produce 2-bromo-4-(tert-butyl)pyridine. This approach leverages the directing effect of the tert-butyl group. The aldehyde functionality could then be installed at the 4-position in a subsequent step. Another powerful method for achieving high regioselectivity is directed ortho-metalation, where a substituent directs a strong base (like an organolithium reagent) to deprotonate an adjacent position, followed by quenching the resulting anion with an electrophilic bromine source. chemicalbook.com

The choice of brominating agent and the reaction conditions are paramount for controlling the outcome of the halogenation reaction. The reactivity of the agent must be matched to the activation level of the pyridine substrate.

For moderately activated pyridines or pyridine N-oxides, N-Bromosuccinimide (NBS) is a common and effective brominating agent that offers milder reaction conditions compared to elemental bromine. For pyridine N-oxides, highly reactive brominating systems such as oxalyl bromide or phosphorus oxybromide can be used to achieve halogenation, often at the 2-position. researchgate.nettcichemicals.com Baran et al. have reported a method for the C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source under mild conditions. tcichemicals.com For less reactive pyridine substrates, more forceful conditions involving elemental bromine (Br₂) in the presence of oleum (B3057394) or at high temperatures may be required, though this often leads to mixtures of products.

Table 2: Comparison of Brominating Agents for Pyridine Nuclei

| Brominating Agent | Typical Substrate | Common Conditions | Regioselectivity | Reference |

|---|---|---|---|---|

| Br₂ / Oleum | Unsubstituted Pyridine | High Temperature (>200°C) | Predominantly 3-position | - |

| N-Bromosuccinimide (NBS) | Activated Pyridines (e.g., aminopyridines) | Inert solvent (e.g., CCl₄, CH₃CN) | Depends on activating group | - |

| POBr₃ or (COBr)₂ | Pyridine N-Oxides | Heating in neat reagent or inert solvent | Predominantly 2- and 4-positions | researchgate.nettcichemicals.com |

| n-BuLi then CBr₄ | Substituted Pyridines | Low temperature (-78°C), THF | Directed by lithiation site | chemicalbook.com |

Introduction of the tert-Butyl Moiety

Incorporating the sterically bulky tert-butyl group onto the pyridine nucleus is a key step in the synthesis of the target compound and its congeners. Standard electrophilic alkylation methods like the Friedel-Crafts reaction are generally ineffective on the electron-poor pyridine ring.

A successful strategy for introducing alkyl groups at the 2-position of pyridine involves nucleophilic attack on the pyridine ring. The reaction of pyridine with tert-butyllithium (B1211817) is a well-established method that leads to the formation of 2,6-di-tert-butylpyridine. wikipedia.org This reaction proceeds via nucleophilic addition of the organolithium reagent to the pyridine ring, followed by rearomatization.

Another powerful method is the Minisci reaction, which involves the generation of a tert-butyl radical that then adds to the protonated pyridine ring. wikipedia.org This radical substitution is highly selective for the 2-position. A common protocol for generating the tert-butyl radical is the silver-catalyzed oxidative decarboxylation of pivalic acid using ammonium (B1175870) peroxodisulfate. This method has been shown to produce 2-tert-butylpyridine (B1266198) in excellent yields. wikipedia.org

Table 3: Key Alkylation Strategies for Pyridine Functionalization

| Method | Key Reagents | Mechanism | Typical Position of Alkylation | Reference |

|---|---|---|---|---|

| Organolithium Addition | tert-butyllithium | Nucleophilic Addition-Elimination | 2- and 6-positions | wikipedia.org |

| Minisci Reaction | Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ | Radical Substitution | 2-position | wikipedia.org |

The installation of the tert-butyl group, which is itself achiral, onto the planar pyridine ring does not generate a new stereocenter in the context of synthesizing 5-Bromo-2-(tert-butyl)isonicotinaldehyde. However, the primary consideration in this context is the significant steric influence exerted by the bulky tert-butyl moiety. nbinno.com

The presence of a tert-butyl group at the 2-position creates a sterically hindered environment around the nitrogen atom and the adjacent C-3 position. acs.org This steric bulk can profoundly influence the regioselectivity of subsequent reactions. For example, if bromination is performed after the introduction of the tert-butyl group, the steric hindrance at the 3-position would disfavor electrophilic attack at that site, thereby potentially enhancing selectivity for substitution at the 5-position. This steric directing effect is a crucial tool that chemists can exploit to control the outcome of synthetic steps, making it a key "stereochemical" consideration in the broader sense of molecular topology and reactivity. nbinno.com

Convergent and Divergent Synthesis Approaches Utilizing Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, lower costs, and minimized waste generation. frontiersin.org MCRs can be designed to follow either convergent or divergent pathways, allowing for the generation of diverse molecular architectures from a common set of starting materials.

A convergent synthesis strategy involves the independent preparation of key fragments of the target molecule, which are then combined in a final step. In the context of MCRs for pyridine synthesis, this could involve the pre-formation of a complex enamine or a 1,5-dicarbonyl intermediate which then participates in the final ring-closing reaction.

Conversely, a divergent synthesis approach starts from a common intermediate that can be directed towards different products by varying the reaction conditions or the final reactant added. This is particularly valuable for creating libraries of related compounds for drug discovery. For instance, a common precursor generated in an MCR could be subjected to different cyclization or functionalization conditions to yield a variety of substituted pyridines.

While a specific MCR for the direct synthesis of 5-Bromo-2-(tert-butyl)isonicotinaldehyde is not prominently documented, the principles of MCRs are widely applied to the synthesis of polysubstituted pyridines. acsgcipr.org For example, the Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. mdpi.com Modifications of this and other MCRs, such as the Guareschi–Thorpe reaction, provide access to a wide range of substituted pyridines and pyridones. rsc.org A plausible, though currently hypothetical, MCR approach to a precursor of 5-Bromo-2-(tert-butyl)isonicotinaldehyde could involve the reaction of a brominated building block, a component introducing the tert-butyl group, and a synthon that would ultimately be converted to the aldehyde functionality. The challenge in synthesizing a sterically hindered molecule like a 2-tert-butyl substituted pyridine via an MCR lies in overcoming the steric hindrance during the reaction steps. nih.gov

A three-component synthesis of polysubstituted pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction and subsequent Diels-Alder reactions, providing rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov

Table 1: Comparison of Convergent and Divergent MCR Strategies for Pyridine Synthesis

| Strategy | Description | Advantages | Potential Application to Target Compound |

| Convergent MCR | Separate synthesis of key fragments followed by a final MCR. | Efficient for complex targets; allows for late-stage diversification. | A pre-formed bromo-containing fragment could be combined with a tert-butyl synthon and a C1 aldehyde equivalent in a final MCR. |

| Divergent MCR | A common intermediate from an MCR is transformed into multiple products. | Rapid generation of compound libraries; exploration of structure-activity relationships. | A common pyridine core synthesized via MCR could be selectively brominated and functionalized to introduce the tert-butyl and aldehyde groups in subsequent steps. |

Optimization of Reaction Yields and Purity Profiles

Maximizing the yield and purity of the final product is a critical aspect of any synthetic methodology. For the synthesis of substituted pyridines, including potentially 5-Bromo-2-(tert-butyl)isonicotinaldehyde, several advanced techniques can be employed to optimize these parameters.

Solvent-free reactions, often referred to as solid-state or neat reactions, offer significant environmental and economic benefits by eliminating the need for volatile organic solvents. mdpi.com These reactions can lead to improved yields, shorter reaction times, and simplified work-up procedures. tandfonline.commdpi.com Microwave irradiation is frequently employed in solvent-free synthesis to provide efficient and uniform heating, often accelerating reaction rates. acs.orgnih.gov

For the synthesis of substituted pyridines, several solvent-free MCRs have been reported. For example, highly substituted pyridine derivatives have been synthesized in high yields and purity through a one-pot, multicomponent reaction of aldehydes, malononitrile, and ammonium acetate (B1210297) with a catalytic amount of triethylamine (B128534) under solvent-free conditions. tandfonline.com Another green approach involves the multicomponent condensation of alkenes with ketones and ammonium acetate under solvent-free heating to produce 4,6-disubstituted-3-cyano-2-pyridones in high yields. mdpi.com

A plausible solvent-free approach for a precursor to 5-Bromo-2-(tert-butyl)isonicotinaldehyde would involve the reaction of a suitable brominated aldehyde, a tert-butyl containing active methylene (B1212753) compound, and an ammonia source, potentially under microwave irradiation. The optimization of such a reaction would involve screening different catalysts, reaction temperatures, and times to maximize the yield of the desired pyridine core.

Table 2: Examples of Solvent-Free MCRs for Pyridine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reported Yields |

| Aldehydes, Malononitrile, Ammonium Acetate | Triethylamine, Solvent-free | Highly substituted pyridines | High |

| Aromatic Alkenes, Aromatic Ketones, Ammonium Acetate | Heat (80 °C), Solvent-free | 4,6-Diaryl-3-cyano-2-pyridones | 62% |

| 2-Aminopyridines, Triethyl orthoformate, Primary amines | Heat, Solvent-free | 4-Substituted aminopyrido[2,3-d]pyrimidines | 61-85% mdpi.com |

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as environmentally friendly solvents and catalysts in organic synthesis. eurekaselect.combenthamdirect.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to traditional organic solvents. researchgate.net In the context of MCRs for pyridine synthesis, ionic liquids can act as both the solvent and the catalyst, often leading to improved yields, selectivity, and easier product isolation. benthamdirect.comresearchgate.net

The catalytic power of ionic liquids can be harnessed to promote various MCRs for pyridine synthesis. For instance, a basic ionic liquid, [bmIm]OH, has been shown to efficiently promote a one-pot, three-component condensation of aldehydes, malononitrile, and thiophenols to produce highly substituted pyridines in high yields at room temperature. researchgate.net The use of acidic ionic liquids has also been explored. For example, a sulfonic acid functionalized polymeric ionic liquid has been used as a catalyst for the multi-component synthesis of spiro-indoline derivatives containing a pyrimidine (B1678525) or pyrazine (B50134) ring. mdpi.com

Table 3: Ionic Liquids in the Multicomponent Synthesis of Pyridine Derivatives

| Ionic Liquid Type | Role | Reaction Example | Advantages |

| Basic Ionic Liquid (e.g., [bmIm]OH) | Catalyst and Solvent | Condensation of aldehydes, malononitrile, and thiophenols | High yields at room temperature, recyclability. researchgate.net |

| Acidic Ionic Liquid (e.g., Sulfonic acid functionalized) | Catalyst | Synthesis of spiro-indoline-pyrano-pyrimidines | Heterogeneous catalysis, easy separation. mdpi.com |

| General Ionic Liquids | Solvent | Various MCRs for pyridine synthesis | Improved efficiency, yield, and selectivity; milder reaction conditions. benthamdirect.com |

Chemical Reactivity and Transformational Chemistry

Reactivity at the Aldehyde Functional Group

The aldehyde group is a primary site of chemical reactivity in 5-Bromo-2-(tert-butyl)isonicotinaldehyde, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity allows it to participate in a variety of reactions, most notably nucleophilic additions and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. This fundamental reaction proceeds through the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the final addition product. The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the pyridine (B92270) ring, which increases the partial positive charge on the carbonyl carbon.

Common nucleophiles that can react with 5-Bromo-2-(tert-butyl)isonicotinaldehyde include organometallic reagents such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), which lead to the formation of secondary alcohols. Other nucleophiles like cyanide ion (from sources such as HCN or NaCN) can also add to the aldehyde, forming cyanohydrins, which are versatile intermediates for the synthesis of alpha-hydroxy acids and other derivatives.

Condensation Reactions Leading to Imines and Related Structures (e.g., Schiff Bases)

One of the most significant reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. nih.govlearncbse.in This reaction involves an initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of imines is typically catalyzed by acid and is a reversible process. nih.gov

The reaction of 5-Bromo-2-(tert-butyl)isonicotinaldehyde with various primary amines can generate a diverse library of Schiff bases. These products are valuable in coordination chemistry and as intermediates for the synthesis of more complex molecules. The stability and reactivity of the resulting imine depend on the nature of the substituent on the amine. Aromatic amines, for instance, often yield more stable, conjugated Schiff bases.

Table 1: Representative Condensation Reactions for the Formation of Imines (Schiff Bases) from Bromo-Aromatic Aldehydes This table is illustrative, based on reactions of analogous bromo-aldehydes.

| Aldehyde Substrate (Analogue) | Amine | Product (Schiff Base) | Reference(s) |

|---|---|---|---|

| 5-Bromosalicylaldehyde | p-Toluidine | N-(5-bromo-2-hydroxybenzylidene) -para-toluidine | wikipedia.org |

| 5-Bromo-2-Hydroxy Benzaldehyde (B42025) | Aniline | 2-((phenylimino)methyl)-4-bromophenol | youtube.com |

| 3-Bromo-4-methyl aniline | 2-Nitrobenzaldehyde | 3-bromo-4-methyl-N-(2-nitrobenzylidene)aniline | mt.com |

| 5-Bromosalicylaldehyde | Ethylenediamine | N,N'-Bis(5-bromosalicylidene)ethylenediamine | organic-chemistry.org |

Electrophilic Aromatic Substitutions on Activated Aldehyde Derivatives

Electrophilic aromatic substitution directly on the pyridine ring of 5-Bromo-2-(tert-butyl)isonicotinaldehyde is challenging. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it less reactive towards electrophiles than benzene. youtube.comquimicaorganica.org This deactivation is further intensified by the electron-withdrawing aldehyde group. Moreover, under the acidic conditions often required for these reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.orgyoutube.com

If forced under harsh conditions, electrophilic substitution would be expected to occur at the C-3 position (meta to both the nitrogen and the aldehyde group), as this position is the least deactivated. youtube.comquimicaorganica.org A more viable strategy to achieve substitution on the pyridine ring involves the chemical modification of the aldehyde group into an activating group or by first performing an N-oxidation of the pyridine ring. The resulting pyridine-N-oxide is more susceptible to electrophilic attack. wikipedia.org

Transformations Involving the Bromo Substituent

The bromine atom at the C-5 position of the pyridine ring serves as a key handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Couplings)

The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This method allows for the formation of a biaryl linkage, connecting the pyridine core to another aromatic or heteroaromatic ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the aldehyde present in the substrate. nuph.edu.uanih.gov

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond at the vinylic position. nih.gov This transformation provides a route to substituted styrenyl-pyridines or other vinyl-substituted derivatives, which can be further functionalized.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.netresearchgate.net The Sonogashira coupling is a highly efficient method for the synthesis of aryl-alkynes, which are valuable intermediates in organic synthesis. scirp.orgresearchgate.net

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides This table provides a general overview of conditions applicable to substrates like 5-Bromo-2-(tert-butyl)isonicotinaldehyde.

| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | PPh₃, P(t-Bu)₃, or SPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DME | organic-chemistry.orgnuph.edu.ua |

| Heck | Pd(OAc)₂ or PdCl₂(PPh₃)₂ | PPh₃ or P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | nih.gov |

| Sonogashira | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | PPh₃ or P(t-Bu)₃ | Et₃N or Piperidine (B6355638) (often with CuI) | THF or DMF | organic-chemistry.orgscirp.org |

Magnesium or Lithium-Halogen Exchange Reactions for Nucleophilic Intermediates

The bromo substituent can be converted into a nucleophilic center through metal-halogen exchange. This transformation is typically achieved using organolithium reagents or elemental magnesium.

Lithium-Halogen Exchange : Treatment of 5-Bromo-2-(tert-butyl)isonicotinaldehyde with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures can induce a bromine-lithium exchange. nih.govharvard.eduprinceton.edu This reaction generates a highly reactive pyridyllithium intermediate. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide array of substituents at the C-5 position. The low temperature is crucial to prevent the organolithium reagent from attacking the aldehyde group. researchgate.net

Grignard Reagent Formation : While direct reaction with magnesium metal can be sluggish, the corresponding Grignard reagent, 5-magnesio-2-(tert-butyl)isonicotinaldehyde, can be prepared through alternative methods such as an iodine-magnesium exchange from a more reactive iodo-precursor. researchgate.net The resulting Grignard reagent is a powerful nucleophile that can react with a variety of electrophiles, offering a complementary approach to the organolithium intermediates.

These metal-halogen exchange reactions provide a powerful strategy for the functionalization of the pyridine ring, enabling the synthesis of a diverse range of derivatives from 5-Bromo-2-(tert-butyl)isonicotinaldehyde.

Other Metal-Mediated Transformations

The presence of a bromine atom on the pyridine ring of 5-Bromo-2-(tert-butyl)isonicotinaldehyde makes it a versatile substrate for a variety of metal-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. While specific studies on 5-Bromo-2-(tert-butyl)isonicotinaldehyde are limited, the reactivity of analogous 5-bromo-2-substituted pyridines provides a strong basis for predicting its behavior in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

A closely related analogue, 5-bromo-2-tosyloxynicotinaldehyde, has been shown to undergo chemoselective Suzuki-Miyaura cross-coupling reactions. researchgate.net This suggests that the bromo substituent at the 5-position of the pyridine ring is amenable to palladium-catalyzed coupling with various boronic acids. The tert-butyl group at the 2-position is expected to exert a significant steric influence, which could affect the reaction kinetics but is unlikely to prevent the coupling.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of 5-Bromo-2-(tert-butyl)isonicotinaldehyde with a variety of aryl or vinyl boronic acids. nih.govnih.govscielo.org.mx The general conditions for such a transformation would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water). The reaction would lead to the formation of a new carbon-carbon bond at the C-5 position of the pyridine ring.

Sonogashira Coupling: This transformation would enable the introduction of an alkynyl moiety at the C-5 position through a palladium and copper co-catalyzed reaction with a terminal alkyne. wikipedia.orgnih.govresearchgate.netresearchgate.netscirp.org Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine) which also often serves as the solvent. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond at the C-5 position by coupling with a primary or secondary amine. researchgate.netwikipedia.orgresearchgate.netnih.govacs.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu). wikipedia.orgnih.gov

The following interactive data table summarizes the expected outcomes and typical conditions for these metal-mediated transformations based on analogous systems.

| Transformation | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Expected Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/Water or Dioxane/Water | 5-Aryl-2-(tert-butyl)isonicotinaldehyde |

| Sonogashira Coupling | RC≡CH | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) | Triethylamine or THF | 5-(Alkynyl)-2-(tert-butyl)isonicotinaldehyde |

| Buchwald-Hartwig Amination | R¹R²NH | Pd(OAc)₂ / Phosphine Ligand | NaOt-Bu | Toluene or Dioxane | 5-(R¹R²N)-2-(tert-butyl)isonicotinaldehyde |

Reactivity of the Pyridine Heterocyclic System

The pyridine ring in 5-Bromo-2-(tert-butyl)isonicotinaldehyde possesses a unique electronic character that dictates its reactivity towards electrophilic and nucleophilic reagents. The nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene. However, the presence of the electron-donating tert-butyl group at the 2-position and the bromine atom and aldehyde group at the 5- and 4-positions, respectively, further modulates this reactivity.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

Electrophilic Aromatic Substitution: The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring and can be protonated or coordinate to the electrophile's Lewis acid catalyst. lumenlearning.comyoutube.comnih.govresearchgate.netmasterorganicchemistry.comnih.gov When EAS does occur on substituted pyridines, the position of substitution is directed by the existing substituents. The tert-butyl group at the 2-position is an ortho, para-director, while the bromo and aldehyde groups are deactivating and meta-directing. Given the substitution pattern of 5-Bromo-2-(tert-butyl)isonicotinaldehyde, further electrophilic substitution on the ring is expected to be challenging and would likely require harsh reaction conditions. If a reaction were to occur, the most probable position for attack would be the C-3 or C-6 position, influenced by a combination of electronic and steric factors.

Nucleophilic Aromatic Substitution: The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.com In 5-Bromo-2-(tert-butyl)isonicotinaldehyde, the aldehyde group at the 4-position and the nitrogen atom activate the ring towards nucleophilic attack. The bromine atom at the 5-position can act as a leaving group. However, nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring. Therefore, direct displacement of the 5-bromo substituent by a nucleophile would be less favorable than in cases where the leaving group is at an activated position (ortho or para to the nitrogen or another strongly electron-withdrawing group).

N-Oxidation and Reduction of the Pyridine Nitrogen

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. researchgate.netsemanticscholar.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. thieme-connect.deresearchgate.netmdpi.comtcichemicals.com The presence of the sterically bulky tert-butyl group at the 2-position can hinder the approach of the oxidizing agent to the nitrogen atom, potentially requiring more forcing conditions or specific catalysts for efficient N-oxidation. thieme-connect.deresearchgate.netmdpi.comacs.org The resulting N-oxide is a valuable intermediate, as the N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic substitution. semanticscholar.org

Reduction of the Pyridine Nitrogen: The pyridine N-oxide of 5-Bromo-2-(tert-butyl)isonicotinaldehyde, once formed, can be deoxygenated to regenerate the parent pyridine. This reduction is a crucial step if the N-oxide is used as a temporary activating group. Common reagents for the reduction of pyridine N-oxides include phosphorus compounds like PCl₃ or catalytic hydrogenation. researchgate.netrsc.orgrsc.orggoogle.com For instance, photocatalytic deoxygenation of pyridine N-oxides using rhenium complexes has been reported as a mild and efficient method. rsc.org

The following interactive data table summarizes the reactivity of the pyridine heterocyclic system in 5-Bromo-2-(tert-butyl)isonicotinaldehyde.

| Reaction Type | Reagent/Condition | Expected Outcome | Key Influencing Factors |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Strong electrophile / Lewis acid | Generally difficult; potential for substitution at C-3 or C-6 | Deactivating effect of nitrogen and aldehyde; directing effects of substituents |

| Nucleophilic Aromatic Substitution | Strong nucleophile | Difficult to displace the 5-bromo group directly | Ring activation by nitrogen and aldehyde; position of the leaving group |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | Formation of the corresponding pyridine N-oxide | Steric hindrance from the 2-tert-butyl group |

| Reduction of N-Oxide | PCl₃ or Catalytic Hydrogenation | Regeneration of the pyridine | Stability of the N-O bond |

Coordination Chemistry and Ligand Architecture Design

5-Bromo-2-(tert-butyl)isonicotinaldehyde as a Monodentate Ligand Precursor

In principle, 5-Bromo-2-(tert-butyl)isonicotinaldehyde possesses the necessary structural features to act as a monodentate ligand precursor. The primary coordination site would be the nitrogen atom of the pyridine (B92270) ring, which has a lone pair of electrons available for donation to a metal center. The aldehyde functional group and the tert-butyl and bromo substituents would modulate the electronic properties of the pyridine ring, thereby influencing its coordinating ability. The sterically demanding tert-butyl group at the 2-position could also impart significant steric hindrance around the nitrogen donor, potentially influencing the geometry and stability of resulting metal complexes. However, no published studies have specifically investigated the synthesis and characterization of metal complexes where 5-Bromo-2-(tert-butyl)isonicotinaldehyde acts as a simple monodentate ligand.

Development of Polydentate Ligands Derived from 5-Bromo-2-(tert-butyl)isonicotinaldehyde (e.g., Schiff Bases)

The aldehyde functionality of 5-Bromo-2-(tert-butyl)isonicotinaldehyde makes it a suitable starting material for the synthesis of polydentate ligands, most commonly through Schiff base condensation reactions with primary amines. This reaction would convert the aldehyde into an imine (-C=N-), introducing additional donor atoms and creating a chelating ligand. For example, reaction with a diamine could yield a tetradentate ligand. The design of such polydentate ligands is a common strategy in coordination chemistry to achieve stable metal complexes with specific geometries and electronic properties.

While the synthesis of Schiff base ligands from various aldehydes is a well-established field, there is no specific literature detailing the synthesis and characterization of polydentate ligands derived from 5-Bromo-2-(tert-butyl)isonicotinaldehyde. Research on analogous compounds, such as those derived from 5-bromosalicylaldehyde, demonstrates the feasibility of this approach and the rich coordination chemistry of the resulting Schiff base ligands.

Synthesis and Stoichiometric Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands derived from 5-Bromo-2-(tert-butyl)isonicotinaldehyde would likely involve the reaction of a suitable metal salt with the pre-synthesized ligand in an appropriate solvent. The stoichiometry of the resulting complexes (the metal-to-ligand ratio) would depend on the denticity of the ligand, the coordination preferences of the metal ion, and the reaction conditions.

Complexation with First-Row Transition Metals

First-row transition metals (e.g., manganese, iron, cobalt, nickel, copper, and zinc) are frequently used in coordination chemistry due to their variable oxidation states and coordination geometries. It is plausible that polydentate ligands derived from 5-Bromo-2-(tert-butyl)isonicotinaldehyde could form stable complexes with these metals. However, the absence of experimental data means that the specific stoichiometries and structures of such complexes remain hypothetical.

Complexation with Noble Metals

Noble metals, such as platinum, palladium, and gold, also form a wide range of coordination complexes. The coordination chemistry of these metals with ligands analogous to those derivable from 5-Bromo-2-(tert-butyl)isonicotinaldehyde has been explored. For instance, platinum complexes with Schiff base ligands have been investigated for their potential applications. Nevertheless, no studies have been found that focus on the complexation of noble metals with ligands specifically derived from 5-Bromo-2-(tert-butyl)isonicotinaldehyde.

Structural Elucidation of Metal-Ligand Coordination Geometries

The determination of the three-dimensional arrangement of atoms in a metal complex is crucial for understanding its properties. Techniques such as single-crystal X-ray diffraction are the definitive methods for structural elucidation. Spectroscopic methods like IR, UV-Vis, and NMR spectroscopy can also provide valuable information about the coordination environment of the metal ion. Without experimental data for complexes of 5-Bromo-2-(tert-butyl)isonicotinaldehyde or its derivatives, any discussion of their coordination geometries would be purely speculative.

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis

For 5-Bromo-2-(tert-butyl)isonicotinaldehyde, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each type of proton in the molecule. The aldehyde proton (-CHO) would appear significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons on the pyridine (B92270) ring would appear as singlets, with their chemical shifts influenced by the positions of the bromo, tert-butyl, and aldehyde substituents. The nine equivalent protons of the tert-butyl group would produce a sharp, intense singlet, typically around δ 1.3-1.5 ppm.

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the aldehyde would be highly deshielded, appearing around δ 190-200 ppm. The pyridine ring would show four distinct signals for its carbon atoms, with their chemical shifts indicating the electronic environment created by the various substituents. The quaternary carbon and the three methyl carbons of the tert-butyl group would also be identifiable.

Hypothetical ¹H and ¹³C NMR Data Table

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde (CHO) | ~10.0 | ~192 | Singlet |

| Pyridine H-3 | ~8.0-8.5 | - | Singlet |

| Pyridine H-6 | ~8.0-8.5 | - | Singlet |

| tert-Butyl (CH₃)₃ | ~1.4 | ~30 | Singlet |

| tert-Butyl C(CH₃)₃ | - | ~35 | - |

| Pyridine C-2 | - | ~165 | - |

| Pyridine C-4 | - | ~150 | - |

| Pyridine C-5 | - | ~120 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments would be essential to confirm the structural assignment.

COSY (Correlation Spectroscopy) would establish proton-proton couplings. For this molecule, no cross-peaks would be expected as the aromatic and tert-butyl protons are isolated systems without vicinal neighbors.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. This would definitively link the proton signals of the tert-butyl and aromatic hydrogens to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Key correlations would be expected from the aldehyde proton to the C-4 of the pyridine ring, and from the tert-butyl protons to the C-2 of the pyridine ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons. A key NOESY correlation would be expected between the tert-butyl protons and the aromatic proton at the 3-position of the pyridine ring, confirming their spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental formula. For 5-Bromo-2-(tert-butyl)isonicotinaldehyde (C₁₀H₁₂BrNO), HRMS would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Hypothetical HRMS Data Table

| Ion | Calculated m/z |

|---|---|

| [C₁₀H₁₂⁷⁹BrNO + H]⁺ | 242.0229 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Bromo-2-(tert-butyl)isonicotinaldehyde would display characteristic absorption bands.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |

|---|---|---|---|

| ~2960 | Strong | C-H (tert-butyl) | Stretching |

| ~2870 | Medium | C-H (aldehyde) | Stretching |

| ~1700 | Strong | C=O (aldehyde) | Stretching |

| ~1550-1600 | Medium | C=C, C=N (pyridine ring) | Stretching |

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

Should a suitable single crystal of 5-Bromo-2-(tert-butyl)isonicotinaldehyde be grown, X-ray crystallography could provide a definitive three-dimensional model of the molecule in the solid state. This technique would confirm the connectivity of all atoms, provide precise bond lengths and angles, and describe the packing of molecules in the crystal lattice. It would unambiguously confirm the substitution pattern on the pyridine ring and the conformation of the tert-butyl and aldehyde groups relative to the ring.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties of 5-Bromo-2-(tert-butyl)isonicotinaldehyde. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic distribution. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), a detailed picture of the molecule's electronic landscape can be generated. tandfonline.commostwiedzy.pl DFT methods are routinely used to predict the geometric and electronic structures of halogenated pyridine (B92270) derivatives, offering reliable results that often correlate well with experimental data. nih.govnih.gov

HOMO-LUMO Analysis and Energy Gap Determination

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity of 5-Bromo-2-(tert-butyl)isonicotinaldehyde. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted pyridine and benzaldehyde (B42025) derivatives, the distribution of HOMO and LUMO is often localized across the aromatic ring and the functional groups. nih.govresearchgate.net In 5-Bromo-2-(tert-butyl)isonicotinaldehyde, the HOMO is expected to be distributed over the pyridine ring and the bromine atom, while the LUMO is likely concentrated on the aldehyde group and the pyridine ring's π-system. This distribution dictates the molecule's behavior in chemical reactions.

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | Value not available | Indicates electron-donating capability. |

| LUMO Energy | Value not available | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Value not available | Correlates with chemical reactivity and stability. |

| Ionization Potential | Value not available | Energy required to remove an electron. |

| Electron Affinity | Value not available | Energy released upon gaining an electron. |

| Global Electrophilicity | Value not available | Measures the overall electrophilic nature. |

Note: Specific values for 5-Bromo-2-(tert-butyl)isonicotinaldehyde are not available in the cited literature; this table represents the types of data typically generated.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the 5-Bromo-2-(tert-butyl)isonicotinaldehyde molecule. It is a valuable tool for predicting how the molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov

The MEP map uses a color scale to denote different electrostatic potential regions. researchgate.net

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this molecule, such regions are expected around the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack. nih.govresearchgate.net

Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These regions are typically found around hydrogen atoms and are prone to nucleophilic attack.

Green Regions: These areas represent neutral or zero potential.

The MEP surface analysis helps in understanding intermolecular interactions and predicting the molecule's reactivity patterns. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes

While specific molecular dynamics (MD) simulation studies on 5-Bromo-2-(tert-butyl)isonicotinaldehyde are not documented in the provided search context, this computational technique is instrumental in exploring the conformational flexibility of molecules. MD simulations would allow for the examination of the rotational freedom of the tert-butyl and aldehyde groups relative to the pyridine ring. By simulating the molecule's movements over time, researchers can identify the most stable conformations and the energy barriers between them, providing a dynamic view of its structural landscape.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov For 5-Bromo-2-(tert-butyl)isonicotinaldehyde, these predictions would include:

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule. nih.gov By comparing the calculated frequencies with experimental FT-IR and FT-Raman spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. nih.gov

NMR Chemical Shifts: The chemical shifts for ¹H and ¹³C NMR can be calculated to aid in the interpretation of experimental NMR spectra, providing further structural confirmation. nih.gov

Electronic Absorption Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. tandfonline.com

Table 2: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Experimental Value |

| FT-IR | Vibrational Frequencies (cm⁻¹) | Data not available |

| FT-Raman | Vibrational Frequencies (cm⁻¹) | Data not available |

| ¹H NMR | Chemical Shifts (ppm) | Data not available |

| ¹³C NMR | Chemical Shifts (ppm) | Data not available |

| UV-Vis | Absorption Maxima (λmax, nm) | Data not available |

Reaction Mechanism Studies and Transition State Analysis

Theoretical calculations are crucial for elucidating the mechanisms of chemical reactions. For reactions involving 5-Bromo-2-(tert-butyl)isonicotinaldehyde, computational studies could map out the entire reaction pathway, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov

Transition state analysis involves locating the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate. By analyzing these parameters, chemists can gain a deeper understanding of the reaction's feasibility and kinetics, which is essential for designing new synthetic routes or predicting the compound's stability.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Construction of Complex Polycyclic Heterocyclic Systems

There is no available scientific literature demonstrating the use of 5-Bromo-2-(tert-butyl)isonicotinaldehyde as a precursor in the construction of complex polycyclic heterocyclic systems.

Role in the Synthesis of Scaffolds for Diverse Chemical Libraries

No documented examples exist of 5-Bromo-2-(tert-butyl)isonicotinaldehyde being utilized in the synthesis of scaffolds for diverse chemical libraries.

Integration into Modular Synthetic Strategies for Analog Development

The integration of 5-Bromo-2-(tert-butyl)isonicotinaldehyde into modular synthetic strategies for analog development has not been reported in peer-reviewed literature.

Utility in the Preparation of Advanced Intermediate Compounds

There are no specific instances in the available scientific literature of 5-Bromo-2-(tert-butyl)isonicotinaldehyde being used for the preparation of advanced intermediate compounds.

Table of Chemical Compounds

Since no specific reactions or compounds derived from 5-Bromo-2-(tert-butyl)isonicotinaldehyde could be identified, a table of related chemical compounds cannot be generated.

Emerging Research Areas and Future Perspectives

Exploration in Catalysis: Organocatalysis and Metal-Catalyzed Processes

The aldehyde functionality and the substituted pyridine (B92270) core of 5-Bromo-2-(tert-butyl)isonicotinaldehyde suggest its potential utility in both organocatalysis and metal-catalyzed reactions.

In the realm of organocatalysis , pyridine derivatives are known to act as catalysts for a variety of chemical transformations. The nitrogen atom of the pyridine ring can function as a Lewis base, activating substrates and promoting reactions. While specific studies on 5-Bromo-2-(tert-butyl)isonicotinaldehyde as an organocatalyst are not yet prevalent, its structure suggests potential applications in reactions such as acylations, silylations, and other transformations where a nucleophilic catalyst is required. The electronic properties of the pyridine ring, influenced by the bromo and tert-butyl substituents, could modulate its catalytic activity.

In metal-catalyzed processes , the bromine atom on the pyridine ring serves as a handle for a wide range of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for forming carbon-carbon bonds. mdpi.com By reacting 5-Bromo-2-(tert-butyl)isonicotinaldehyde with various boronic acids, a diverse library of 5-aryl-2-(tert-butyl)isonicotinaldehydes could be synthesized. These reactions are generally efficient and offer a modular approach to new functionalized pyridine derivatives. mdpi.com

| Catalytic Application | Potential Role of 5-Bromo-2-(tert-butyl)isonicotinaldehyde | Key Functional Group(s) | Illustrative Reaction Type |

| Organocatalysis | As a nucleophilic catalyst | Pyridine Nitrogen | Acylation of alcohols |

| Metal-Catalyzed Coupling | As a substrate for C-C bond formation | Bromo substituent | Suzuki-Miyaura Coupling |

| Ligand Synthesis | As a precursor for multidentate ligands | Aldehyde and Pyridine N | Coordination with metal centers |

Functional Material Design: Precursors for Polymer Chemistry and Supramolecular Assemblies

The unique combination of functional groups in 5-Bromo-2-(tert-butyl)isonicotinaldehyde makes it an attractive candidate as a precursor for the design of novel functional materials, including polymers and supramolecular assemblies.

In polymer chemistry , aldehydes can participate in various polymerization reactions. For instance, chitosan (B1678972) Schiff base polymers have been synthesized from pyridine-based aldehydes, exhibiting interesting biological activities. nih.gov The aldehyde group of 5-Bromo-2-(tert-butyl)isonicotinaldehyde could be reacted with amines to form Schiff bases (imines), which can then be polymerized. The bulky tert-butyl group could influence the polymer's morphology and properties, potentially leading to materials with enhanced solubility or specific thermal characteristics. Furthermore, the bromo-substituent could be functionalized post-polymerization to introduce additional properties.

The field of supramolecular chemistry relies on non-covalent interactions to build complex, well-ordered structures. Pyridine-containing molecules are excellent building blocks for supramolecular assemblies due to their ability to participate in hydrogen bonding, π-π stacking, and metal coordination. nih.gov The aldehyde group of 5-Bromo-2-(tert-butyl)isonicotinaldehyde can be converted into other functional groups that can direct self-assembly. For example, reduction to an alcohol would introduce a hydrogen bond donor, while oxidation to a carboxylic acid would provide a strong hydrogen bonding and coordination site. The interplay of these interactions, along with the steric influence of the tert-butyl group, could lead to the formation of unique supramolecular architectures such as helices, chains, and networks. nih.gov

Future Directions in Environmentally Conscious Synthesis of Pyridine Aldehydes

The development of environmentally friendly or "green" synthetic methods is a major focus in modern chemistry. For the synthesis of pyridine aldehydes, this involves moving away from harsh reagents and reaction conditions towards more sustainable alternatives.

Future research in this area will likely focus on several key aspects. One promising approach is the use of one-pot, multicomponent reactions which can significantly reduce waste by combining several synthetic steps into a single operation. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption. nih.gov

The development of metal-free synthetic routes is also a significant goal. For instance, methods for the synthesis of substituted pyridines from aldehydes and ammonium (B1175870) acetate (B1210297) using air as the oxidant have been reported, offering a more environmentally benign alternative to traditional methods that rely on heavy metal catalysts. rsc.orgrsc.org

| Green Synthesis Strategy | Description | Potential Advantages |

| Multicomponent Reactions | Combining multiple starting materials in a single reaction vessel to form a complex product. | Reduced waste, increased efficiency, atom economy. nih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Faster reaction times, lower energy consumption, improved yields. nih.gov |

| Metal-Free Catalysis | Employing organic molecules or simple reagents as catalysts instead of transition metals. | Reduced toxicity, lower cost, easier purification. rsc.orgrsc.org |

| Use of Air as Oxidant | Utilizing atmospheric oxygen for oxidation steps. | Abundant, non-toxic, and environmentally friendly oxidant. rsc.org |

Challenges and Opportunities in the Scalable Synthesis of Substituted Isonicotinaldehydes

While many methods exist for the synthesis of substituted pyridines on a laboratory scale, scaling up these processes for industrial production presents several challenges. These challenges also represent opportunities for innovation in chemical synthesis and engineering.

One of the primary challenges is the availability and cost of starting materials. The synthesis of highly functionalized pyridines often begins with simple, readily available precursors, but can involve multiple steps, which can be inefficient and costly. lifechemicals.com Therefore, developing more convergent and atom-economical synthetic routes is a key objective.

Another challenge lies in the purification of the final product. The separation of the desired isonicotinaldehyde from byproducts and unreacted starting materials can be complex and resource-intensive, especially on a large scale. The development of synthetic methods that produce cleaner reaction mixtures and facilitate easier purification is crucial. psu.eduresearchgate.net

Furthermore, ensuring safety and reproducibility on a large scale is paramount. Reactions that are manageable in a laboratory setting may become hazardous or difficult to control in large reactors. Process optimization and the development of robust and reliable synthetic protocols are essential for the successful scalable synthesis of compounds like 5-Bromo-2-(tert-butyl)isonicotinaldehyde. psu.eduresearchgate.net

Despite these challenges, the demand for functionalized pyridines in pharmaceuticals, agrochemicals, and materials science provides a strong impetus for continued research and development in this area. lifechemicals.com Innovations in catalysis, flow chemistry, and process intensification are expected to play a significant role in overcoming the current limitations and enabling the efficient and sustainable large-scale production of substituted isonicotinaldehydes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.